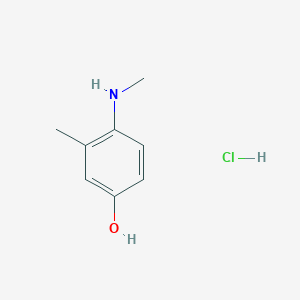

3-Methyl-4-(methylamino)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-(methylamino)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-5-7(10)3-4-8(6)9-2;/h3-5,9-10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCZSSQXBPUYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Methyl-4-(methylamino)phenol Hydrochloride: A Technical Guide

Introduction

3-Methyl-4-(methylamino)phenol hydrochloride is a substituted aminophenol derivative of interest in various fields, including chemical synthesis and potentially as an intermediate in the development of pharmaceuticals and other specialty chemicals. As with any novel or specialized chemical entity, thorough structural elucidation and purity assessment are paramount for its reliable application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process.

The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently characterize this compound and interpret its spectroscopic profile.

Molecular Structure and Spectroscopic Workflow

The molecular structure of this compound is presented below. The hydrochloride salt form implies that the methylamino group is protonated, which significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the N-methyl protons, and the exchangeable protons of the hydroxyl and ammonium groups. The spectrum would ideally be recorded in a deuterated solvent such as DMSO-d₆ or D₂O. In DMSO-d₆, the acidic protons are more likely to be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (position 5) | 7.0 - 7.2 | d | 1H |

| Ar-H (position 6) | 6.8 - 7.0 | d | 1H |

| Ar-H (position 2) | 6.7 - 6.9 | s | 1H |

| -OH | 9.0 - 10.0 | br s | 1H |

| -N⁺H₂- | 8.5 - 9.5 | br s | 2H |

| -N-CH₃ | 2.8 - 3.0 | s | 3H |

| Ar-CH₃ | 2.1 - 2.3 | s | 3H |

-

Aromatic Protons: The three protons on the aromatic ring will appear in the range of 6.7-7.2 ppm. The proton at position 2 is expected to be a singlet, while the protons at positions 5 and 6 will likely appear as doublets due to coupling with each other.

-

Methyl Protons: The aromatic methyl group (Ar-CH₃) will give rise to a singlet at approximately 2.1-2.3 ppm. The N-methyl group (-N-CH₃) will also be a singlet but shifted downfield to around 2.8-3.0 ppm due to the influence of the adjacent positively charged nitrogen atom.

-

Exchangeable Protons: The phenolic hydroxyl proton (-OH) and the ammonium protons (-N⁺H₂-) are expected to be broad singlets at higher chemical shifts (downfield). Their exact position and broadness are dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to deuterium exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH (C1) | 155 - 160 |

| C-N (C4) | 140 - 145 |

| C-CH₃ (C3) | 130 - 135 |

| C-H (C5) | 125 - 130 |

| C-H (C2) | 120 - 125 |

| C-H (C6) | 115 - 120 |

| -N-CH₃ | 30 - 35 |

| Ar-CH₃ | 15 - 20 |

-

Aromatic Carbons: The carbon atoms attached to the oxygen and nitrogen (C1 and C4) will be the most downfield among the aromatic signals. The other aromatic carbons will resonate in the 115-135 ppm range.

-

Aliphatic Carbons: The N-methyl carbon is expected around 30-35 ppm, while the aromatic methyl carbon will be the most upfield signal at approximately 15-20 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent. [1]2. Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-H, C=C, C-N, and C-O functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (phenol) | 3200 - 3500 | Broad |

| N⁺-H (ammonium) | 2400 - 2800 | Broad, multiple bands |

| C-H (aromatic) | 3000 - 3100 | Sharp |

| C-H (aliphatic, -CH₃) | 2850 - 3000 | Sharp |

| C=C (aromatic) | 1450 - 1600 | Multiple sharp bands |

| C-N | 1250 - 1350 | |

| C-O | 1180 - 1260 |

-

O-H and N⁺-H Stretching: A broad band in the 3200-3500 cm⁻¹ region is expected for the phenolic O-H stretch. The N⁺-H stretching of the ammonium salt will appear as a broad and complex set of bands in the 2400-2800 cm⁻¹ range.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of bands corresponding to aromatic C=C stretching, as well as C-N and C-O stretching vibrations, which are useful for confirming the overall structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty accessory or a pure KBr pellet.

-

Acquire the sample spectrum.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the hydrochloride salt will dissociate, and the mass spectrum will show the molecular ion of the free base, 3-Methyl-4-(methylamino)phenol.

-

Molecular Ion Peak (M⁺): The free base has a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 137.

-

Fragmentation Pattern: Common fragmentation pathways for this type of molecule include:

-

Loss of a methyl group (-CH₃) from the nitrogen, leading to a fragment at m/z = 122.

-

Alpha-cleavage of the C-N bond.

-

Cleavage of the aromatic ring.

-

Table 4: Predicted Key Mass Spectral Fragments for 3-Methyl-4-(methylamino)phenol

| m/z | Predicted Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 108 | [M - CH₃ - NH]⁺ or [M - C₂H₅]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an ESI or EI mass spectrometer.

-

Optimize the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Conclusion

References

-

PubChem. N-Methyl-p-aminophenol. [Link]

-

SpectraBase. Phenol, 4-(methylamino)-. [Link]

-

NIST Chemistry WebBook. Phenol, 4-amino-3-methyl-. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]

Sources

physicochemical properties of 3-Methyl-4-(methylamino)phenol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-(methylamino)phenol Hydrochloride

This technical guide provides a comprehensive examination of the . Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational data with practical, field-proven insights to support research and development activities.

Introduction: The Scientific Context

This compound belongs to the aminophenol class of organic compounds, which are integral scaffolds in medicinal chemistry and material science. The introduction of a hydrochloride salt significantly modifies the physicochemical properties of the parent molecule, 3-methyl-4-(methylamino)phenol, most notably enhancing its aqueous solubility and stability. This guide will delve into these properties, providing a robust profile for its application in experimental settings.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is paramount for any scientific endeavor.

-

Chemical Name: this compound

-

Synonyms: 4-(Methylamino)-3-methylphenol hydrochloride; 4-Methylamino-m-cresol hydrochloride

-

Parent CAS Number: 74789-37-0 (for the free base, 3-Methyl-4-(methylamino)phenol)[1][2]

-

Molecular Formula: C₈H₁₂ClNO

-

Molecular Weight: 173.64 g/mol

The molecular architecture, consisting of a phenol ring substituted with a methyl and a methylamino group, dictates its chemical reactivity and intermolecular interactions. The hydrochloride salt is formed by the protonation of the basic methylamino group.

Figure 1. Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties. It is important to note that while data for the free base is available, specific experimental values for the hydrochloride salt are not always reported in publicly accessible literature. In such cases, properties are inferred based on related compounds and general chemical principles.

| Property | Value / Observation | Source / Rationale |

| Appearance | Expected to be an off-white to tan crystalline solid. | Based on related aminophenol salts. |

| Melting Point | Expected to be significantly higher than the free base due to its ionic character. The related 4-(Methylamino)phenol hemisulfate salt has a melting point of 260 °C (decomposes). | Formation of a salt lattice increases the energy required to break the crystal structure. |

| Solubility | Highly soluble in water. Soluble in polar organic solvents like methanol and ethanol. Sparingly soluble to insoluble in nonpolar solvents. | The ionic nature of the hydrochloride salt enhances its solubility in polar solvents, a key advantage for aqueous formulations. |

| pKa | Two pKa values are expected: one for the phenolic hydroxyl group (acidic) and one for the protonated methylamino group (acidic). The phenolic pKa is likely to be around 10-11, similar to other phenols. The pKa of the protonated amine is expected to be in the range of 4-5. | The electron-donating nature of the methyl and methylamino groups slightly influences the acidity of the phenol. The pKa of the anilinium ion is a relevant comparison for the protonated amine. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The spectra would typically be acquired in a deuterated solvent such as DMSO-d₆ or D₂O.[3][4]

-

¹H NMR:

-

Aromatic Protons: Several signals in the aromatic region (typically 6.0-7.5 ppm), with splitting patterns determined by their positions on the ring.

-

Methyl Protons (ring): A singlet around 2.0-2.5 ppm.

-

N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.

-

N-H Protons: A broad signal that can exchange with D₂O. Its chemical shift is dependent on concentration and temperature.

-

O-H Proton: A broad signal, also exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the range of 110-160 ppm.

-

Methyl Carbon (ring): A signal around 15-25 ppm.

-

N-Methyl Carbon: A signal around 30-40 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A medium to strong band in the 3100-3500 cm⁻¹ region, which may be broadened in the hydrochloride salt due to hydrogen bonding.

-

C-H Stretch (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ range.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A signal around 1250-1350 cm⁻¹.

-

C-O Stretch (phenol): A strong band in the 1200-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In a typical electron ionization (EI) mass spectrum of the free base, the molecular ion peak (M⁺) would be observed at m/z 137.1. The fragmentation pattern would likely involve the loss of methyl or amino groups. For the hydrochloride salt, soft ionization techniques like electrospray ionization (ESI) would show the parent cation at m/z 138.1 (M+H)⁺.

Stability and Degradation

Understanding the stability of this compound is crucial for its handling, storage, and application.

-

Oxidative Stability: Aminophenols are susceptible to oxidation, which can be catalyzed by light, heat, and metal ions.[5] This can lead to the formation of colored degradation products. The hydrochloride salt form can offer some protection against oxidation compared to the free base.

-

Thermal Stability: The compound is expected to be a solid at room temperature and stable under normal storage conditions. At elevated temperatures, decomposition is likely, as indicated by the melting point behavior of related salts.

-

Photostability: Exposure to light, particularly UV radiation, can promote degradation. Therefore, the compound should be stored in light-resistant containers.[5]

-

pH Stability: The stability of the compound in solution is pH-dependent. In neutral and acidic aqueous solutions, the hydrochloride salt is expected to be relatively stable. In basic conditions, the free base will be present, which may be more prone to oxidation.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[6]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).[7][8]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.[7][8]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.[9]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to a light source that provides both UV and visible light.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Figure 2. A generalized workflow for forced degradation studies.

Analytical Methodology

The quantification and purity assessment of this compound can be achieved using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the analysis of non-volatile and thermally labile compounds like aminophenols. A reverse-phase HPLC method with UV detection is generally suitable.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient mode.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 270-290 nm).

Safety and Handling

As a chemical substance, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry place.[1]

Conclusion and Future Perspectives

This compound is an aminophenol derivative with physicochemical properties that make it suitable for various research and development applications, particularly where aqueous solubility is desired. While specific experimental data for the hydrochloride salt is not extensively documented in public literature, its properties can be reliably inferred from the free base and related compounds. The information and protocols provided in this guide offer a solid foundation for its use in a scientific setting. For GMP-regulated applications, it is imperative to conduct thorough in-house characterization and validation of its physicochemical properties.

References

-

3-Methyl-4-(methylamino)phenol. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 20, 2026, from [Link]

-

Kuznetsova, S. A., Gak, A. S., Nelyubina, Y. V., Larionov, V. A., Li, H., North, M., Zhereb, V. P., Smol'yakov, A. F., Dmitrienko, A. O., Medvedev, M. G., Gerasimov, I. S., Saghyan, A. S., & Belokon, Y. N. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. [Link]

-

Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances. [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

-

Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 20, 2026, from [Link]

-

3-METHYL-4-METHYLAMINO-PHENOL Price. (2025, February 5). Chemsrc.com. [Link]

-

Phenol, 4-amino-3-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 20, 2026, from [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

4-Amino-3-methylphenol. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Phenol, 4-amino-3-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

- 1. 3-Methyl-4-(methylamino)phenol - Lead Sciences [lead-sciences.com]

- 2. 3-METHYL-4-METHYLAMINO-PHENOL | 74789-37-0 [chemicalbook.com]

- 3. scienceopen.com [scienceopen.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. fishersci.com [fishersci.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. ijrpp.com [ijrpp.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. hydroservice.com [hydroservice.com]

solubility of 3-Methyl-4-(methylamino)phenol hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 3-Methyl-4-(methylamino)phenol Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in pharmaceutical research and chemical synthesis. We will explore its fundamental physicochemical properties, the theoretical principles governing its solubility in various solvent systems, and the authoritative experimental protocols for its precise measurement. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established scientific standards.

Introduction and Physicochemical Profile

Understanding the solubility of this compound is paramount for its effective application, from reaction chemistry to formulation development. As a hydrochloride salt of a substituted phenol, its behavior in solution is governed by the interplay of its functional groups—a weakly acidic phenol, a basic secondary amine (protonated), and the resulting ionic character. This structure dictates its interactions with different solvents and its pH-dependent solubility profile.

The hydrochloride salt form is intentionally designed to enhance aqueous solubility and stability compared to its free base counterpart, a common strategy in pharmaceutical development.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Significance for Solubility |

| Chemical Structure | Phenolic ring with a methyl group at position 3 and a protonated methylamino group at position 4. | The hydroxyl and protonated amine groups are polar and capable of hydrogen bonding, promoting solubility in polar solvents. The methyl group and benzene ring add non-polar character. |

| Molecular Formula | C₈H₁₁NO · HCl | Indicates the elemental composition. |

| Molecular Weight | 173.64 g/mol | Influences the mass-to-volume relationship in solubility calculations. |

| Physical Form | Expected to be a crystalline solid. | The crystal lattice energy must be overcome by solvation energy for dissolution to occur. |

| pKa (Predicted) | ~10 (Phenolic OH), ~5 (Protonated Amine) | The presence of two ionizable groups means solubility will be highly dependent on the pH of the medium.[1] |

| logP (Predicted) | Low to moderate | The octanol-water partition coefficient suggests a balance between hydrophilic and lipophilic character. The salt form significantly favors the aqueous phase. |

Theoretical Framework of Solubility

The dissolution of this compound is governed by several key principles. Adherence to these fundamentals allows for the prediction of its behavior and informs the rational design of experiments.

Solvent Polarity and the "Like Dissolves Like" Principle

The "like dissolves like" principle states that substances with similar polarities are more likely to be miscible or soluble in one another. This compound is an ionic compound with polar functional groups. Therefore, it is expected to be most soluble in polar solvents that can effectively solvate the cation, the anion, and the hydrogen-bonding groups.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are excellent candidates due to their ability to form hydrogen bonds with the phenolic hydroxyl and protonated amine, and to solvate the chloride ion.

-

Polar Aprotic Solvents (e.g., DMSO): These can dissolve the compound by solvating the cation, but less effectively than protic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): These are poor solvents as they cannot effectively solvate the ionic species or the polar functional groups, failing to overcome the compound's crystal lattice energy.

The Critical Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, pH is arguably the most critical factor affecting aqueous solubility.[1][2] The solubility is lowest when the molecule is in its neutral, un-ionized form and increases significantly as the functional groups become ionized.

-

Low pH (pH < 2): The secondary amine is fully protonated (-NH₂⁺CH₃), and the phenolic hydroxyl group is in its neutral state (-OH). The molecule carries a net positive charge, promoting high aqueous solubility.

-

Mid-range pH (pH ~7): The secondary amine may begin to deprotonate, while the phenol remains protonated. The overall charge of the molecule decreases, leading to a potential reduction in solubility. The pH of minimum solubility (isoelectric point) is expected in this region.

-

High pH (pH > 12): The phenolic hydroxyl group deprotonates to form a phenolate anion (-O⁻), while the amine is in its neutral free base form. The molecule is again charged (anionic), leading to a significant increase in aqueous solubility.

The relationship between pH and the ionization state is visualized below.

Figure 1: Impact of pH on the ionization state and resulting aqueous solubility of 3-Methyl-4-(methylamino)phenol.

The Effect of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] However, this is not universally true and must be determined experimentally. Elevated temperatures can increase the rate of dissolution, helping to reach equilibrium faster, but can also promote degradation of thermally labile compounds.[4][5] For biopharmaceutical applications, solubility is typically determined at a physiologically relevant temperature, such as 37 ± 1 °C.[6]

Predicted Solubility Profile

While experimental data for this specific molecule is not widely published, a qualitative solubility profile can be predicted based on the physicochemical principles discussed. This table serves as a guide for solvent selection in experimental work.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Polarity | Predicted Solubility | Rationale |

| Aqueous | Water (pH ~3-4) | Very High | High | As a hydrochloride salt, it is designed for aqueous solubility. The solution will be acidic, keeping the amine protonated. |

| 0.1 N HCl (pH 1.2) | Very High | High | Common ion effect from Cl⁻ is negligible; low pH ensures the amine is fully protonated and cationic. | |

| Phosphate Buffer (pH 6.8) | Very High | Moderate to Low | pH is approaching the predicted isoelectric point, where the molecule may have minimal net charge, reducing solubility. | |

| Polar Protic | Methanol | High | High | Excellent hydrogen bonding capabilities and polarity to solvate the ionic compound. |

| Ethanol | High | Moderate to High | Good polarity, but slightly less effective than methanol due to increased non-polar character. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High | Strong polar solvent capable of dissolving a wide range of compounds, including salts.[7] |

| Acetone | Medium | Low to Sparingly Soluble | Less polar than alcohols or water; insufficient to effectively solvate the ionic salt. | |

| Low Polarity | Dichloromethane (DCM) | Medium-Low | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Non-polar | Toluene | Low | Insoluble | Fails the "like dissolves like" principle; cannot solvate charged species. |

| Diethyl Ether | Low | Insoluble | Fails the "like dissolves like" principle. | |

| Hexane | Very Low | Insoluble | Fails the "like dissolves like" principle. |

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8] This method is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[6][9] The procedure ensures that a true equilibrium is established between the dissolved and undissolved solid phases of the compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[10] Once equilibrium is achieved, the concentration of the compound in the saturated supernatant is measured, which defines its solubility under those conditions.

Experimental Workflow

Figure 2: Standard workflow for the Shake-Flask equilibrium solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation: a. Prepare the desired solvents and buffer solutions. For biopharmaceutical relevance, WHO-recommended buffers at pH 1.2, 4.5, and 6.8 should be used.[11] b. Ensure the temperature of the solutions and the shaking incubator is precisely controlled (e.g., 37 ± 1 °C).[6]

-

Execution: a. Add an amount of this compound sufficient to ensure an excess of undissolved solid at equilibrium to a series of glass vials.[10] b. Add a precise volume of the chosen solvent to each vial. c. Securely cap the vials and place them in an orbital shaker or rotator set to the desired temperature.

-

Equilibration: a. Agitate the samples for an extended period. A common starting point is 48 to 72 hours.[10] b. To confirm that equilibrium has been reached, sample the solutions at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[11]

-

Sample Processing: a. After equilibration, remove the vials and allow any suspended particles to settle. b. Separate the liquid and solid phases. This is a critical step. i. Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid. ii. Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.22 µm PVDF). Crucial: To prevent loss of analyte due to filter adsorption, the filter should be pre-rinsed with the saturated solution before collecting the analytical sample.[10]

-

Analysis: a. Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent. b. Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12] The concentration should be determined against a standard calibration curve.

-

Validation: a. Measure the pH of the aqueous samples at the end of the experiment to ensure the buffer capacity was maintained.[11] b. Collect the remaining solid, dry it, and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). This step is essential to confirm that the compound did not convert to a different polymorphic form, hydrate, or salt during the experiment, which would invalidate the solubility measurement for the original form.[10]

Conclusion

The solubility of this compound is a multifaceted property fundamentally dictated by its ionic nature and the presence of ionizable phenolic and amino groups. Its solubility is predicted to be high in polar protic solvents and highly dependent on the pH of aqueous media, with minimum solubility expected near its isoelectric point. For definitive quantitative data, the shake-flask equilibrium solubility method stands as the authoritative protocol. By following the rigorous, self-validating workflow presented, researchers can generate reliable and reproducible data essential for advancing scientific research and pharmaceutical development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Various Authors. (2013). How to perform equilibrium solubility studies step by step practically? ResearchGate.

- Chinese Pharmaceutical Journal. (2006). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ACS Publications. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Methylamino)phenol hemisulfate salt.

- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.

- PubMed Central. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization.

- Sigma-Aldrich. (2020). Safety Data Sheet - 4-(Methylamino)phenol hemisulfate salt.

- MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction.

- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methylaminophenol sulfate.

- ChemicalBook. (2025). 3-METHYL-4-METHYLAMINO-PHENOL | 74789-37-0.

- ECHEMI. (2019). 3-[(4-Methylphenyl)amino]phenol SDS, 61537-49-3 Safety Data Sheets.

- Lead Sciences. (n.d.). 3-Methyl-4-(methylamino)phenol.

- ChemSynthesis. (2025). 4-methylamino-phenol - 150-75-4, C7H9NO, density, melting point, boiling point, structural formula, synthesis.

- PubChem. (n.d.). n-Methyl-p-aminophenol.

- The Lab Depot. (n.d.). Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- CAMEO Chemicals - NOAA. (n.d.). P-METHYLAMINOPHENOL SULFATE.

- National Institute of Standards and Technology. (n.d.). Phenol, 3-methyl- - the NIST WebBook.

- Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4).

- BLD Pharm. (n.d.). 3-Chloro-4-(methylamino)phenol | 872811-25-1.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0). With a focus on its relevance to the fields of chemical research and drug development, this document synthesizes key data to offer practical insights for professionals in these domains. The guide delves into the compound's structural attributes, spectroscopic profile, and reactivity, alongside a discussion of its potential biological significance, drawing parallels with structurally related aminophenol derivatives. Detailed synthetic approaches and safety considerations are also presented to ensure a well-rounded and actionable resource.

Introduction

3-Methyl-4-(methylamino)phenol is a substituted aminophenol derivative that holds potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a secondary amine, and a substituted aromatic ring, presents multiple reactive sites, making it an attractive building block for the synthesis of more complex molecules. The aminophenol scaffold is a recurring motif in a number of biologically active compounds, suggesting that 3-Methyl-4-(methylamino)phenol could serve as a valuable precursor in the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a foundation for its further exploration and utilization in research and development.

Chemical and Physical Properties

3-Methyl-4-(methylamino)phenol is a solid at room temperature with a molecular formula of C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[1][2][3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 74789-37-0 | [1][2][3][4][5][6][7] |

| IUPAC Name | 3-methyl-4-(methylamino)phenol | [8] |

| Synonyms | 4-(Methylamino)-3-methylphenol | [3] |

| Molecular Formula | C₈H₁₁NO | [2][3][4][6] |

| Molecular Weight | 137.18 g/mol | [1][3][4] |

| Physical Form | Solid | [1] |

| Boiling Point | 277.7 ± 28.0 °C at 760 mmHg | [1][2] |

| Density | 1.109 g/cm³ | [2] |

| Storage Temperature | 4°C | [1] |

Molecular Structure and Spectroscopic Analysis

The structure of 3-Methyl-4-(methylamino)phenol consists of a phenol ring substituted with a methyl group at position 3 and a methylamino group at position 4.

Structural Diagram

Caption: 2D structure of 3-Methyl-4-(methylamino)phenol.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the phenolic O-H proton, and the two methyl groups. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The N-H and O-H protons will be singlets with variable chemical shifts depending on the solvent and concentration. The N-methyl and C-methyl protons will each appear as a singlet, likely in the range of 2.0-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The two methyl carbons will appear in the upfield region (15-30 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹, an N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern will likely involve the loss of a methyl group (M-15) and other characteristic fragments.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to 3-Methyl-4-(methylamino)phenol involves the N-methylation of a precursor, 4-amino-3-methylphenol.

A common method for the synthesis of 4-amino-3-methylphenol starts from m-cresol. The process involves a nitrosation reaction followed by a reduction.[6]

Step 1: Nitrosation of m-cresol m-Cresol is reacted with a nitrosating agent, such as sodium nitrite in the presence of an acid, to introduce a nitroso group at the para position to the hydroxyl group, yielding 4-nitroso-3-methylphenol.

Step 2: Reduction of 4-nitroso-3-methylphenol The nitroso compound is then reduced to the corresponding amine using a suitable reducing agent, such as hydrogen gas with a catalyst (e.g., Raney nickel) or other chemical reducing agents, to give 4-amino-3-methylphenol.

Caption: Synthetic pathway to 4-amino-3-methylphenol.

The final step is the selective N-methylation of 4-amino-3-methylphenol. This can be challenging due to the potential for O-alkylation of the phenolic hydroxyl group. However, methods for selective N-alkylation of aminophenols have been developed. One common approach is reductive amination.

Experimental Protocol: Reductive Amination

-

Imination: 4-Amino-3-methylphenol is reacted with an aldehyde (e.g., formaldehyde) to form the corresponding imine (Schiff base).

-

Reduction: The imine is then reduced in situ or after isolation with a reducing agent like sodium borohydride (NaBH₄) to yield the N-methylated product, 3-Methyl-4-(methylamino)phenol.

This two-step, one-pot reaction is a common and effective method for the N-alkylation of primary amines.

Caption: N-methylation via reductive amination.

Reactivity

The reactivity of 3-Methyl-4-(methylamino)phenol is governed by its three main functional groups: the phenolic hydroxyl group, the secondary amino group, and the activated aromatic ring.

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. It can also undergo O-alkylation or O-acylation under appropriate conditions.

-

Secondary Amino Group: The amino group is basic and can be protonated by acids to form an ammonium salt. It can undergo further alkylation, acylation, and other reactions typical of secondary amines.

-

Aromatic Ring: The hydroxyl and amino groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. This makes the aromatic ring highly susceptible to reactions such as halogenation, nitration, and sulfonation. The positions ortho and para to the activating groups are particularly reactive.

Applications in Drug Development and Biological Activity

While specific studies on the biological activity of 3-Methyl-4-(methylamino)phenol are limited, the broader class of aminophenol derivatives has been investigated for various therapeutic applications.

A study on p-methylaminophenol (p-MAP), a structural analog, has shown that this compound possesses both antioxidant and anticancer properties.[9] The study suggests that the aminophenol moiety is a key structural feature responsible for these activities.[9] This indicates that 3-Methyl-4-(methylamino)phenol could be a valuable starting point for the design and synthesis of novel compounds with similar biological profiles.

The presence of both a hydrogen bond donor (the phenolic hydroxyl and the N-H of the amine) and a hydrogen bond acceptor (the oxygen of the hydroxyl and the nitrogen of the amine) makes this molecule an interesting candidate for interacting with biological targets such as enzymes and receptors. Its relatively small size and moderate lipophilicity also fall within the range of typical drug-like molecules.

Safety and Toxicology

Studies on aminophenol isomers have shown that their toxicity profiles can vary depending on the position of the functional groups.[1] For instance, p-aminophenol is known to be nephrotoxic. The toxicity of aminophenols is often linked to their metabolic activation to reactive quinoneimine species. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Methyl-4-(methylamino)phenol is a chemical compound with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an attractive building block for the creation of more complex molecular architectures. The known biological activities of related aminophenol derivatives, particularly in the areas of antioxidant and anticancer research, provide a strong rationale for the further investigation of 3-Methyl-4-(methylamino)phenol and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and applications of this promising compound.

References

-

LookChem. (n.d.). Cas 74789-37-0, 3-METHYL-4-METHYLAMINO-PHENOL. Retrieved from [Link]

- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

Appchem. (n.d.). 3-Methyl-4-(methylamino)phenol | 74789-37-0. Retrieved from [Link]

-

ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

-

Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 755-760. Retrieved from [Link]

-

Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-3-methyl-. Retrieved from [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR spectrum [chemicalbook.com]

- 3. chemcess.com [chemcess.com]

- 4. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of arylamine and aminophenol derivatives, and riboflavin with organic radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Methyl-4-(methylamino)phenol hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Methyl-4-(methylamino)phenol hydrochloride, a compound of interest in pharmaceutical development. Drawing upon established principles of chemical stability, regulatory guidelines, and field-proven analytical strategies, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines the intrinsic chemical liabilities of the molecule, details protocols for conducting rigorous forced degradation studies, and provides a systematic approach to developing and validating a stability-indicating analytical method. The causality behind experimental choices is explained to empower scientists to design and execute robust stability programs.

Introduction: Understanding the Molecule

This compound is an organic molecule featuring a phenol, a secondary aromatic amine, and a methyl group on the aromatic ring. Its hydrochloride salt form is typically employed to enhance solubility and stability. The inherent reactivity of the phenolic hydroxyl and secondary amino groups makes this molecule susceptible to various degradation pathways, primarily oxidation. A thorough understanding of its stability profile is critical for ensuring the safety, efficacy, and quality of any pharmaceutical product containing this active pharmaceutical ingredient (API).

Forced degradation studies are an essential component of pharmaceutical development, providing a systematic way to investigate a molecule's behavior under stress conditions.[1] These studies are not only a regulatory requirement but also offer invaluable insights for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.[2][3] This guide will delve into the practical and theoretical aspects of assessing the stability of this compound.

Physicochemical Properties and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its chemical structure. The key functional groups that influence its reactivity are:

-

Phenolic Hydroxyl Group: Phenols are electron-rich and are highly susceptible to oxidation, which can be catalyzed by light, heat, and metal ions.[3] This oxidation often leads to the formation of colored quinone-type structures. The stability of phenolic compounds is also significantly influenced by pH, with increased degradation often observed at higher pH levels due to the formation of the more easily oxidized phenoxide ion.[4][5][6][7]

-

Secondary Aromatic Amine: The methylamino group is also prone to oxidation. Aromatic amines can undergo oxidation to form various products, including N-oxides and colored polymeric species.[3] Like phenols, the stability of aromatic amines can be pH-dependent.

-

Hydrochloride Salt: The salt form generally improves the stability of the amine group by protonating it, which reduces its susceptibility to oxidation. However, the overall stability will be a function of the equilibrium between the protonated and free base forms in solution, which is dictated by the pKa of the amine and the pH of the environment.

Based on these structural features, the primary degradation pathways anticipated for this compound are oxidation, photolysis, and to a lesser extent, hydrolysis under extreme pH conditions.

Forced Degradation Studies: A Practical Approach

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3] This information is crucial for developing and validating a stability-indicating analytical method.[8] The following sections provide detailed protocols for subjecting this compound to various stress conditions.

Experimental Workflow for Forced Degradation

The general workflow for conducting forced degradation studies is depicted below. A key objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed at sufficient levels for detection and characterization without completely consuming the parent drug.

Caption: Predicted oxidative degradation pathway.

Photolytic Degradation

Photolytic degradation can proceed through various mechanisms, including photo-oxidation. It is plausible that light exposure will accelerate the oxidative degradation pathway described above. Additionally, direct photolytic cleavage of bonds is possible, although less likely for the core aromatic structure under standard photostability testing conditions.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients. [8]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [2][9][10]

Method Development Strategy

The development of a robust stability-indicating HPLC method involves a systematic approach to optimize the separation of the parent compound from all potential degradation products.

Caption: HPLC method development workflow.

Recommended Starting HPLC Conditions

The following table provides a good starting point for developing a stability-indicating HPLC method for this compound.

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide good retention for moderately polar compounds. |

| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 3.0 | A low pH buffer will keep the secondary amine protonated, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |

| Gradient Elution | 5% to 95% B over 30 minutes | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 280 nm (and PDA scan) | Phenolic compounds typically have a UV absorbance around 280 nm. A photodiode array (PDA) detector is crucial for assessing peak purity. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [11][12][13]The key validation parameters are summarized in the table below.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution > 2 between the analyte and closest eluting peak. Peak purity index > 0.995. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the API. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met under all varied conditions. |

Recommendations for Storage and Handling

Based on the anticipated instability of this compound, the following recommendations are made to ensure its stability:

-

Storage: The compound should be stored in well-closed, light-resistant containers at controlled room temperature, protected from heat and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.

-

Handling: Solutions of the compound should be prepared fresh and protected from light. The use of antioxidants in formulated products may be considered to inhibit oxidative degradation. The pH of solutions should be maintained in a slightly acidic range to enhance the stability of the amine group.

Conclusion

This compound possesses functional groups that make it susceptible to degradation, primarily through oxidative and photolytic pathways. A thorough understanding of these liabilities is paramount for successful drug development. This guide has provided a comprehensive framework for investigating the stability of this molecule through systematic forced degradation studies and the development of a robust, validated stability-indicating HPLC method. By applying the principles and protocols outlined herein, researchers can ensure the quality, safety, and efficacy of pharmaceutical products containing this compound.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

-

Development and Validation of HPLC Stability-Indicating Assays. (n.d.). ResearchGate. [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

What is a stability indicating method? (n.d.). AmbioPharm. [Link]

-

ICH Q1A(R2) Guideline. (n.d.). ICH. [Link]

-

Effect of pH on the Stability of Plant Phenolic Compounds. (2000, May 20). ResearchGate. [Link]

-

ICH guideline for photostability testing: aspects and directions for use. (2003). Pharmazie, 58(12), 877-80. [Link]

-

pH and Its Effects on Phytochemical Stability. (2022, September 17). Extraction Magazine. [Link]

-

Effect of pH on the stability of plant phenolic compounds. (2000, May 20). Semantic Scholar. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.). [Link]

-

Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (1983, March). Molecular Pharmacology, 23(2), 461-6. [Link]

-

Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (n.d.). ResearchGate. [Link]

-

Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]

-

Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. [Link]

-

Stability Indicating HPLC Method Development –A Review. (2021, October). IJTSRD. [Link]

-

Flow chart for performing photolytic degradation 58. (n.d.). ResearchGate. [Link]

-

Identification of the Degradation Pathways of Alkanolamines With TiO2 Photocatalysis. (2009, June 15). Journal of Hazardous Materials. [Link]

Sources

- 1. extractionmagazine.com [extractionmagazine.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. irjpms.com [irjpms.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. questjournals.org [questjournals.org]

theoretical studies on 3-Methyl-4-(methylamino)phenol hydrochloride

An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of 3-Methyl-4-(methylamino)phenol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted phenols are a cornerstone of medicinal chemistry and material science, valued for their versatile reactivity and biological significance. This guide provides a comprehensive theoretical examination of this compound (MMAPH), a molecule combining phenolic, aminic, and aromatic functionalities. By integrating high-level computational modeling with predictive spectroscopic analysis, we present a robust framework for understanding its molecular structure, electronic properties, and spectral characteristics. This document is structured to serve as a foundational resource, offering both deep theoretical insights and practical, step-by-step protocols to empower researchers in their exploration of this compound and its analogs.

Introduction: The Scientific Imperative of Substituted Aminophenols

The aminophenol scaffold is a privileged structure in chemical and pharmaceutical sciences. The interplay between the electron-donating hydroxyl (-OH) and amino (-NHR) groups on an aromatic ring creates a unique electronic environment that dictates the molecule's reactivity, antioxidant potential, and utility as a synthetic intermediate. 3-Methyl-4-(methylamino)phenol, particularly in its hydrochloride salt form, is of significant interest. The salt form enhances aqueous solubility and stability, crucial attributes for pharmaceutical formulation and consistent experimental handling. Its applications are diverse, ranging from a key component in hair dyes and photographic developers to a valuable building block in the synthesis of complex heterocyclic compounds.[1]

A thorough theoretical understanding is paramount. It allows for the rational prediction of chemical behavior, metabolic pathways, and potential toxicological profiles before costly and time-consuming experimental work is undertaken. This guide bridges the gap between theoretical prediction and experimental reality, providing a self-validating system for the scientific investigation of MMAPH.

Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of rigorous scientific inquiry. These characteristics govern its behavior in both theoretical models and experimental settings.

Chemical Identity

-

Systematic Name: 4-(Methylamino)-3-methylphenol hydrochloride

-

Molecular Formula: C₈H₁₂ClNO

-

Molecular Weight: 173.64 g/mol

-

CAS Number: Not explicitly available for the hydrochloride salt. The free base, 4-Amino-3-methylphenol, has CAS 2836-00-2. The closely related photographic developer, Metol (4-(methylamino)phenol sulfate), has CAS 55-55-0.[1][2] For the purpose of this guide, we will refer to the protonated form as MMAPH.

Figure 1: Structure of this compound (MMAPH).

Key Physicochemical Data

The following table summarizes essential properties, with estimated values provided where experimental data for the specific hydrochloride salt is unavailable.

| Property | Value / Prediction | Rationale / Source |

| Melting Point | ~260 °C (dec.) | Based on the sulfate salt (Metol).[1] |

| pKₐ (Phenolic OH) | ~10.5 | Estimated based on substituted phenols; electron-donating groups increase pKₐ. |

| pKₐ (Ammonium NH₂⁺) | ~5.0 | Estimated based on substituted anilinium ions. |

| Water Solubility | High | The hydrochloride salt form significantly increases aqueous solubility. |

Note: pKₐ values are critical for predicting ionization states in biological systems and should be determined experimentally for definitive studies. Computational methods can provide accurate predictions.[3][4][5]

Theoretical Modeling: A Density Functional Theory (DFT) Approach

To probe the intrinsic electronic structure and reactivity of MMAPH, we employ Density Functional Theory (DFT), a cornerstone of modern computational chemistry.

Causality Behind Method Selection: Why B3LYP/6-311++G(d,p)?

-

Expertise-Driven Choice: For organic molecules containing heteroatoms, the B3LYP hybrid functional provides a robust balance of accuracy and computational efficiency. It has been successfully used to study the stability, reactivity, and spectral properties of aminophenols and their derivatives.[6][7][8]

-

The Basis Set Explained: The 6-311++G(d,p) basis set is chosen for its comprehensive description of electron distribution.

-

6-311G: A triple-zeta basis set that provides flexibility for valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogens. These are crucial for accurately modeling lone pairs (on O and N) and non-covalent interactions like hydrogen bonding.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for distortion of atomic orbitals and a more realistic depiction of bonding in a molecular environment.

-

Experimental Workflow: From Structure to Properties

The following workflow outlines a self-validating system for the computational analysis of MMAPH.

Figure 2: A validated workflow for the theoretical analysis of MMAPH.

Detailed Protocol for DFT Analysis

-

Structure Generation: Using a molecular builder (e.g., Avogadro), construct the 3D coordinates for the 3-methyl-4-(methylamino)phenol cation. Ensure correct protonation of the amine group.

-

Geometry Optimization: Submit the structure for geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA).

-

Keyword Line Example: #p B3LYP/6-311++G(d,p) Opt Freq

-

This command initiates the optimization (Opt) and is followed by a frequency calculation (Freq) at the same level of theory.

-

-

Validation of Minimum Energy: Upon completion, verify the output file. The absence of any imaginary frequencies confirms that the optimized geometry represents a true energetic minimum on the potential energy surface.

-

Property Calculation: Using the optimized coordinates, perform single-point energy calculations to derive key electronic properties.

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[6][8]

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a direct guide to the molecule's reactive sites.

-

-

Spectroscopic Simulation:

-

NMR: Calculate ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[9] These are typically referenced against a calculated tetramethylsilane (TMS) standard.

-

IR: The output from the frequency calculation provides the vibrational modes, which can be plotted to generate a theoretical IR spectrum. Calculated frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.[9]

-

Predicted Spectroscopic Signature

Theoretical calculations provide a powerful means to predict and interpret experimental spectra. This synergy is essential for unambiguous structure confirmation.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The GIAO method is highly effective for predicting chemical shifts.[9]

Table 1: Predicted ¹H NMR Chemical Shifts for MMAPH (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Insights |

| Phenolic OH | 9.5 - 10.5 | Broad Singlet | Deshielded due to acidity and potential H-bonding. Disappears on D₂O shake.[10] |

| Ammonium N⁺H₂ | 8.0 - 9.0 | Broad Singlet | Exchangeable protons, position and width are highly solvent/concentration dependent. |

| Aromatic H (C2-H) | ~7.0 | Doublet | Ortho to -OH group. |

| Aromatic H (C5-H) | ~6.8 | Doublet of Doublets | Ortho to -N⁺H₂CH₃ group. |

| Aromatic H (C6-H) | ~6.9 | Doublet | Meta to -OH group. |

| N-Methyl (N-CH₃) | ~2.9 | Singlet | Shielded relative to aromatic protons. |

| Ring Methyl (C3-CH₃) | ~2.2 | Singlet | Typical chemical shift for an aryl methyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts for MMAPH

| Carbon Assignment | Predicted δ (ppm) | Key Insights |

| C1 (-OH) | 155 - 160 | Most deshielded aromatic carbon due to electronegative oxygen. |

| C4 (-N⁺) | 140 - 145 | Deshielded due to attachment to the electron-withdrawing ammonium group. |

| C3 (-CH₃) | 130 - 135 | Quaternary carbon. |

| C2, C5, C6 | 115 - 125 | Aromatic CH carbons. |

| N-Methyl (-CH₃) | ~30 | Aliphatic carbon attached to nitrogen. |

| Ring Methyl (-CH₃) | ~18 | Typical aryl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying functional groups through their characteristic vibrational frequencies.

Table 3: Predicted Principal IR Absorption Bands for MMAPH

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Importance |

| 3200 - 3500 | O-H Stretch (Phenol) | Strong, Broad | Confirms the presence of the hydroxyl group, broadened by hydrogen bonding.[11] |

| 2800 - 3200 | N⁺-H Stretch (Ammonium) | Strong, Broad | Overlaps with C-H and O-H regions, characteristic of ammonium salts. |

| 3000 - 3100 | C-H Stretch (Aromatic) | Medium, Sharp | Indicates the presence of the benzene ring. |

| 2850 - 2980 | C-H Stretch (Aliphatic) | Medium | Corresponds to the two methyl groups. |

| 1500 - 1600 | C=C Stretch (Aromatic Ring) | Medium-Strong | Confirms the aromatic backbone.[11] |

| 1200 - 1260 | C-O Stretch (Phenol) | Strong | A key indicator for the phenolic C-O bond.[11][12] |

Applications and Future Research Directions

The detailed theoretical and spectroscopic profile of MMAPH provides a rational basis for its application and further study.

-

Drug Development: The aminophenol scaffold is a known pharmacophore. The MEP map and FMO analysis can guide the design of new derivatives with tailored electronic properties for specific biological targets.

-

Antioxidant Studies: The O-H bond dissociation enthalpy (BDE), a readily calculable parameter from DFT, is a direct measure of antioxidant activity.[6][7] Theoretical studies can rank the potential of MMAPH and its analogs as radical scavengers.

-

Material Science: As a precursor for dyes or polymers, understanding the sites of electrophilic and nucleophilic attack (from the MEP map) is crucial for predicting polymerization and derivatization reactions.

Future experimental work should focus on:

-

Full Spectroscopic Characterization: Acquiring high-resolution 1D and 2D NMR and experimental FT-IR spectra to validate the theoretical predictions herein.

-

pKa Determination: Precise measurement of the acid dissociation constants via potentiometric titration.

-

X-ray Crystallography: Obtaining a single-crystal structure to definitively confirm the computed bond lengths, angles, and solid-state packing.

Conclusion

This technical guide has established a comprehensive, theory-driven framework for the scientific investigation of this compound. By detailing the causality behind computational method selection and providing validated workflows, we have outlined a clear path from theoretical modeling to predictive analysis. The tabulated spectroscopic data serves as a benchmark for experimental characterization, empowering researchers to confirm the identity and purity of their material with high confidence. This integrated approach exemplifies a modern, efficient strategy for chemical research, accelerating the journey from molecular concept to practical application.

References

-

Silva, E. R., Queiroz, A. N., Almeida, E. D., & Borges, R. S. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience. [Link]

-

Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. [Link]

-

Zhang, L., Peslherbe, G. H., & Muchall, H. M. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemical & Photobiological Sciences. [Link]

-

Serrano, F., Tadini, M., Destri, S., & Vasile, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. [Link]

-

Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

-

Silva, E. R., et al. (2009). A DFT Study of Aminophenol Stability. ResearchGate. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology Scholar. [Link]

-

George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist. [Link]

-

Ullah, H., et al. (2021). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega. [Link]

-

Brown, D. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]

-